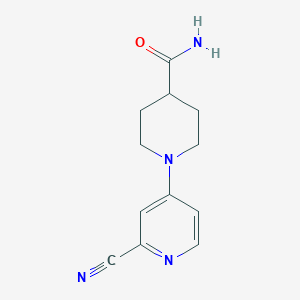![molecular formula C15H21NO5 B7555502 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid](/img/structure/B7555502.png)
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid, also known as MPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. It has also been shown to disrupt the cell cycle of cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been shown to have insecticidal properties, which may be due to its ability to disrupt the nervous system of insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid in lab experiments is its relatively simple synthesis method. Additionally, its anti-inflammatory and anti-cancer properties make it a promising compound for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for the study of 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid. One direction is to further investigate its mechanism of action, which may lead to the development of more effective treatments for inflammatory diseases and cancer. Additionally, its potential use as a drug delivery agent should be further explored. In agriculture, the insecticidal properties of 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid should be studied to determine its potential as a natural pesticide. Finally, its potential use in materials science should be further explored, particularly in the development of new materials with unique properties.
Métodos De Síntesis
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid is synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with 3-amino-1-(4-methoxyphenyl)propan-1-one to form the intermediate compound. The intermediate compound is then reacted with butanoyl chloride to form 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid.
Aplicaciones Científicas De Investigación
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery agent. In agriculture, 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been shown to have insecticidal properties. In materials science, 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been studied for its potential use in the development of new materials.
Propiedades
IUPAC Name |
4-methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-20-10-9-13(15(18)19)16-14(17)8-5-11-3-6-12(21-2)7-4-11/h3-4,6-7,13H,5,8-10H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCYMXNQBJVRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C(=O)O)NC(=O)CCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine](/img/structure/B7555455.png)
![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7555459.png)
![3-[(2-amino-4-methoxybutanoyl)amino]-N,4-dimethylbenzamide](/img/structure/B7555467.png)
![N-[[1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]triazol-4-yl]methyl]-2-methylpropan-1-amine](/img/structure/B7555471.png)




![5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7555507.png)
![3-[[[2-(3-Chlorophenyl)acetyl]amino]methyl]benzoic acid](/img/structure/B7555520.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(3-aminophenyl)ethanone](/img/structure/B7555528.png)
![2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555531.png)